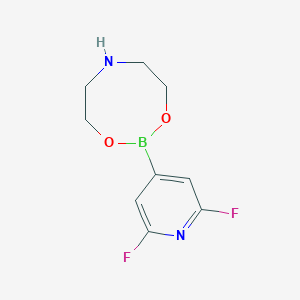
2-(2,6-Difluoropyridin-4-YL)-1,3,6,2-dioxazaborocane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,6-Difluoropyridin-4-YL)-1,3,6,2-dioxazaborocane is a boron-containing heterocyclic compound It is characterized by the presence of a pyridine ring substituted with two fluorine atoms at the 2 and 6 positions, and a dioxazaborocane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Difluoropyridin-4-YL)-1,3,6,2-dioxazaborocane typically involves the formation of the dioxazaborocane ring followed by the introduction of the difluoropyridinyl group. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of a boronic acid derivative and a halogenated pyridine under palladium catalysis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,6-Difluoropyridin-4-YL)-1,3,6,2-dioxazaborocane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups onto the pyridine ring.
Aplicaciones Científicas De Investigación
2-(2,6-Difluoropyridin-4-YL)-1,3,6,2-dioxazaborocane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the development of advanced materials, including polymers and catalysts.
Mecanismo De Acción
The mechanism by which 2-(2,6-Difluoropyridin-4-YL)-1,3,6,2-dioxazaborocane exerts its effects involves its interaction with specific molecular targets. The boron atom in the dioxazaborocane ring can form reversible covalent bonds with nucleophiles, making it a useful tool in chemical biology for probing enzyme activities and protein functions .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Difluoropyridine-4-boronic acid: Similar in structure but lacks the dioxazaborocane ring.
2,6-Difluoropyridine: Similar pyridine ring structure but lacks the boron-containing ring.
Uniqueness
2-(2,6-Difluoropyridin-4-YL)-1,3,6,2-dioxazaborocane is unique due to the presence of both the difluoropyridinyl group and the dioxazaborocane ring. This combination imparts unique chemical properties, making it a versatile compound in various applications.
Propiedades
IUPAC Name |
2-(2,6-difluoropyridin-4-yl)-1,3,6,2-dioxazaborocane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BF2N2O2/c11-8-5-7(6-9(12)14-8)10-15-3-1-13-2-4-16-10/h5-6,13H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSGJCRJSBLYRDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCNCCO1)C2=CC(=NC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BF2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[6-(5-Methyl-1,3,4-oxadiazol-2-yl)naphthalen-2-yl]boronic acid](/img/structure/B7954916.png)
![[6-Methoxy-2-(trifluoromethyl)quinolin-4-yl]boronic acid](/img/structure/B7954919.png)
![[2-(Imidazole-1-sulfonyl)phenyl]boronic acid](/img/structure/B7954921.png)
![[3-Methyl-5-(piperidine-1-sulfonyl)phenyl]boronic acid](/img/structure/B7954922.png)

![[2-(4-Methylimidazole-1-sulfonyl)phenyl]boronic acid](/img/structure/B7954931.png)
![{4-[5-(1-Chloro-2-methylpropan-2-yl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid](/img/structure/B7954933.png)
![[4-Methanesulfonyl-3-(trifluoromethoxy)phenyl]boronic acid](/img/structure/B7954937.png)
![{6-[3-Methyl-5-(trifluoromethyl)pyrazol-1-yl]pyridin-3-yl}boronic acid](/img/structure/B7954938.png)
![{4-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid](/img/structure/B7954963.png)
![[1-(6-Chloropyridin-2-yl)-3-methyl-5-(trifluoromethyl)pyrazol-4-yl]boronic acid](/img/structure/B7954970.png)
![{4-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid](/img/structure/B7954974.png)


